molecular formula C19H19N5O2S B3446147 N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B3446147
M. Wt: 381.5 g/mol
InChI Key: YDYPMLDCUCWBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide, also known as APTA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. APTA belongs to the family of tetrazole-containing compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is not fully understood. However, studies have suggested that N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide may exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to reduce oxidative stress and inflammation in neurons, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has also been shown to have low toxicity in vitro and in vivo. However, N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties. In addition, N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide may have off-target effects, which need to be investigated.

Future Directions

There are several future directions for the research on N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide. Firstly, further studies are needed to elucidate its mechanism of action and pharmacological properties. Secondly, N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide may have potential therapeutic applications in various fields of medicine, and further studies are needed to investigate its efficacy and safety in vivo. Thirdly, N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide may have potential applications as a drug delivery system, and further studies are needed to investigate its potential in this area. Finally, N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide may have potential applications in the field of nanotechnology, and further studies are needed to investigate its potential in this area.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties. N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide, including investigating its efficacy and safety in vivo, its potential as a drug delivery system, and its potential applications in the field of nanotechnology.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. Inflammation is a common factor in many diseases, and N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide has been shown to protect neurons from oxidative stress and may have potential therapeutic applications in neurodegenerative diseases.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-3-14-4-10-17(11-5-14)24-19(21-22-23-24)27-12-18(26)20-16-8-6-15(7-9-16)13(2)25/h4-11H,3,12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYPMLDCUCWBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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